molecular formula C25H22N2O3 B10998506 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide

Cat. No.: B10998506
M. Wt: 398.5 g/mol
InChI Key: YYXMFUIHAHYWQP-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide is a complex organic compound that features a unique structure combining an indole core with a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through cyclization reactions.

    Introduction of the Benzodioxepin Moiety: The benzodioxepin ring is introduced via a series of condensation reactions involving dihydroxybenzene derivatives and epoxides.

    Coupling Reactions: The final step involves coupling the benzodioxepin moiety with the indole core using amide bond formation techniques, often employing reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Introduction of halogens, nitro groups, or alkyl groups.

Scientific Research Applications

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for disease progression.

    Altering Cellular Pathways: Affecting cellular processes like apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide stands out due to its unique combination of an indole core and a benzodioxepin moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)indole-6-carboxamide

InChI

InChI=1S/C25H22N2O3/c28-25(26-21-9-10-23-24(16-21)30-14-4-13-29-23)20-8-7-19-11-12-27(22(19)15-20)17-18-5-2-1-3-6-18/h1-3,5-12,15-16H,4,13-14,17H2,(H,26,28)

InChI Key

YYXMFUIHAHYWQP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4CC5=CC=CC=C5)OC1

Origin of Product

United States

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